SNAP-8(Acetyl Glutamyl Heptapeptide-3)

Catalog No.
S13927387
CAS No.
M.F
C41H70N16O16S
M. Wt
1075.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SNAP-8(Acetyl Glutamyl Heptapeptide-3)

Product Name

SNAP-8(Acetyl Glutamyl Heptapeptide-3)

IUPAC Name

4-acetamido-5-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[(1-amino-3-carboxy-1-oxopropan-2-yl)amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C41H70N16O16S

Molecular Weight

1075.2 g/mol

InChI

InChI=1S/C41H70N16O16S/c1-19(33(67)57-27(32(43)66)18-31(64)65)50-34(68)21(6-4-15-48-40(44)45)52-35(69)22(7-5-16-49-41(46)47)53-37(71)24(8-11-28(42)59)54-39(73)26(14-17-74-3)56-38(72)25(10-13-30(62)63)55-36(70)23(51-20(2)58)9-12-29(60)61/h19,21-27H,4-18H2,1-3H3,(H2,42,59)(H2,43,66)(H,50,68)(H,51,58)(H,52,69)(H,53,71)(H,54,73)(H,55,70)(H,56,72)(H,57,67)(H,60,61)(H,62,63)(H,64,65)(H4,44,45,48)(H4,46,47,49)

InChI Key

KMACPCJUCHVVGP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C

SNAP-8, also known as Acetyl Glutamyl Heptapeptide-3, is a synthetic peptide that functions primarily as an anti-aging agent in cosmetic formulations. It is a derivative of the well-known acetyl hexapeptide-3, also marketed as Argireline. The structure of SNAP-8 consists of a sequence of seven amino acids: Acetyl-Glutamyl-Glutamyl-Methionyl-Glutaminyl-Arginyl-Arginyl-Alanylaspartic acid, with the molecular formula C41H70N16O16SC_{41}H_{70}N_{16}O_{16}S and a molecular weight of approximately 1075.16 g/mol . SNAP-8 mimics the N-terminal end of SNAP-25, a protein involved in neurotransmitter release, thereby modulating muscle contractions that lead to wrinkle formation .

The primary chemical reaction involving SNAP-8 is its interaction with the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex. By binding to SNAP-25, SNAP-8 disrupts the formation of this complex, which is crucial for the release of acetylcholine from vesicles at the neuromuscular junction. This disruption leads to reduced muscle contraction, thereby minimizing wrinkle formation . The peptide's ability to inhibit this neurotransmitter release is central to its anti-wrinkle efficacy.

SNAP-8 exhibits significant biological activity by reducing the depth of wrinkles associated with facial expressions. Studies have shown that it can decrease wrinkle depth by approximately 30% compared to its predecessor, acetyl hexapeptide-3 . Its mechanism involves competitive inhibition of the SNARE complex formation, which prevents effective neurotransmitter release and subsequently reduces muscle contractions that contribute to wrinkle development . In vivo and in vitro tests have confirmed its effectiveness in cosmetic applications, making it a popular ingredient in anti-aging products .

The synthesis of SNAP-8 typically involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. This method allows for the sequential addition of amino acids to a growing chain while anchored to a solid support. The process includes:

  • Coupling: Amino acids are activated and coupled to the growing peptide chain.
  • Deprotection: Protective groups are removed to allow for further reactions.
  • Cleavage: The completed peptide is cleaved from the solid support and purified, usually through high-performance liquid chromatography (HPLC) .

This method ensures high purity and yield, essential for cosmetic applications.

SNAP-8 is primarily used in cosmetic formulations aimed at reducing wrinkles and fine lines. Its applications include:

  • Anti-aging creams: Formulated to be applied topically on facial skin.
  • Microneedle patches: These innovative delivery systems allow for deeper penetration into the skin, enhancing efficacy .
  • Cosmetic injectables: While not as invasive as botulinum toxin injections, some formulations may mimic similar effects through topical application .

Interaction studies have demonstrated that SNAP-8 effectively competes with native SNAP-25 for binding sites within the SNARE complex. This competitive inhibition leads to decreased stability of the complex and reduced neurotransmitter release . Efficacy testing has shown that SNAP-8 can significantly modulate muscle contraction at concentrations lower than those required for other peptides like acetyl hexapeptide-8 . These interactions highlight its potential as an effective anti-wrinkle agent.

Several compounds share similarities with SNAP-8 in terms of structure and function. Below is a comparison highlighting their uniqueness:

CompoundStructure TypeMechanism of ActionUnique Features
Acetyl Hexapeptide-3HexapeptideInhibits muscle contraction via SNARE complex disruptionLess potent than SNAP-8; often marketed as Argireline
ArgirelineHexapeptideSimilar mechanism targeting SNARE complexWidely recognized but less effective than SNAP-8
Palmitoyl OligopeptideOligopeptideStimulates collagen synthesisFocuses more on skin regeneration than muscle modulation
Acetyl TetrapeptideTetrapeptideReduces inflammation and promotes skin healingMore focused on skin repair rather than wrinkle reduction

SNAP-8 stands out due to its enhanced potency and specificity in targeting muscle contractions compared to these similar compounds, making it particularly effective in cosmetic applications aimed at reducing wrinkles .

XLogP3

-7.7

Hydrogen Bond Acceptor Count

19

Hydrogen Bond Donor Count

17

Exact Mass

1074.48764138 g/mol

Monoisotopic Mass

1074.48764138 g/mol

Heavy Atom Count

74

Dates

Modify: 2024-08-10

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